1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one, also known as FPPP, is a chemical compound that belongs to the class of piperidinyl-piperidones. FPPP is a synthetic compound that has been extensively studied for its potential use in the field of scientific research.
Mécanisme D'action
1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have both positive and negative effects. This compound has also been shown to have an affinity for other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which suggests that it has a stimulant effect. This compound has also been shown to increase dopamine levels in the striatum, which is a region of the brain that is involved in motor control. Additionally, this compound has been shown to increase the release of dopamine in the nucleus accumbens, which is a region of the brain that is involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of this transporter in various physiological processes. However, one limitation of using this compound is that it has been shown to have a number of off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of 1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one. One area of research is the development of drugs that target the dopamine transporter. This compound has been shown to have a high affinity for this transporter, which makes it a potential candidate for the development of such drugs. Another area of research is the study of the off-target effects of this compound. By understanding these effects, researchers may be able to develop more specific compounds that can be used to study the role of the dopamine transporter in various physiological processes. Finally, the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease warrants further investigation.
Méthodes De Synthèse
1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with 4-(hydroxymethyl)piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen chloride to yield this compound. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of reductive amination.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one has been extensively studied for its potential use in the field of scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of drugs that target this transporter. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-4-1-2-5-15(14)20-9-3-6-16(17(20)22)19-10-7-13(12-21)8-11-19/h1-2,4-5,13,16,21H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUFEISMBGKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2F)N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.